molecular formula C19H17IN2O2 B5185597 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B5185597
M. Wt: 432.3 g/mol
InChI Key: XHUJUZMMNHEFPO-UHFFFAOYSA-N
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Description

8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized using various methods and has shown potential in various applications such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is complex and varies depending on the specific application. In medicinal chemistry, it has been shown to inhibit the activity of specific enzymes and receptors that are involved in the development and progression of various diseases. In material science, it has been shown to have unique optical and electronic properties that make it a valuable building block for the synthesis of novel materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline vary depending on the specific application. In medicinal chemistry, it has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects. In material science, it has been shown to have unique optical and electronic properties that make it a valuable building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

The advantages of using 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments include its unique structure and properties, which make it a valuable compound for various applications. However, the limitations include its complex synthesis process, which requires specific reagents and conditions, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for the research and development of 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. In medicinal chemistry, future research could focus on the development of more potent and selective analogs of the compound for the treatment of specific diseases. In material science, future research could focus on the synthesis of novel materials using the compound as a building block. Additionally, further studies could be conducted to investigate the potential toxicity and environmental impact of the compound.
In conclusion, 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a valuable compound that has shown potential in various scientific research applications. Its unique structure and properties make it a valuable building block for the synthesis of novel materials, and its potent anticancer, anti-inflammatory, and neuroprotective effects make it a potential drug candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential toxicity of the compound.

Synthesis Methods

The synthesis of 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex process that requires specific reagents and conditions. One of the commonly used methods for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with a tryptamine derivative in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization step, followed by oxidation and reduction reactions to yield the final product.

Scientific Research Applications

The unique structure and properties of 8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline make it a valuable compound for various scientific research applications. It has been extensively studied in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in material science, where it has shown potential as a fluorescent probe and a building block for the synthesis of novel materials.

properties

IUPAC Name

8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O2/c1-11-9-13(20)10-17-15-3-2-4-16(15)19(21-18(11)17)12-5-7-14(8-6-12)22(23)24/h2-3,5-10,15-16,19,21H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUJUZMMNHEFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

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